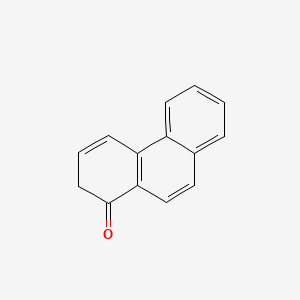

Phenanthrenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

79147-45-8 |

|---|---|

Molecular Formula |

C14H10O |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2H-phenanthren-1-one |

InChI |

InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-6,8-9H,7H2 |

InChI Key |

IQMTVJBLQXREOP-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(C1=O)C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenanthrenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phenanthrenone derivatives are a significant class of polycyclic aromatic hydrocarbons that form the core structure of numerous natural products, pharmaceuticals, and materials. Their synthesis has been a subject of extensive research, leading to the development of a diverse array of synthetic methodologies. This technical guide provides a comprehensive overview of the core strategies for the synthesis of this compound derivatives, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of key transformations.

Classical Synthetic Strategies

Classical methods for the synthesis of the phenanthrene (B1679779) nucleus, which can be adapted for this compound synthesis, have been well-established for decades. These methods, while sometimes lacking the efficiency and functional group tolerance of modern techniques, remain valuable for their reliability and scalability.

Haworth Synthesis

The Haworth synthesis is a multi-step process for producing phenanthrenes from naphthalenes. The key steps involve Friedel-Crafts acylation, Clemmensen or Wolff-Kishner reduction, and cyclization followed by aromatization.

Experimental Protocol: Haworth Synthesis of a Phenanthrone Precursor

-

Friedel-Crafts Acylation: In a reaction vessel, naphthalene (B1677914) (1.0 eq) and succinic anhydride (B1165640) (1.1 eq) are dissolved in a suitable solvent such as nitrobenzene. Aluminum chloride (AlCl₃, 2.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours and then heated to 60 °C for 4 hours. The mixture is cooled and poured onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, a mixture of 1- and 2-naphthoylpropanoic acids, is purified by fractional crystallization.

-

Clemmensen Reduction: The purified naphthoylpropanoic acid (1.0 eq) is added to a flask containing amalgamated zinc (excess) and concentrated hydrochloric acid. The mixture is refluxed for 8-12 hours. After cooling, the mixture is extracted with toluene. The organic layer is washed with water and brine, dried, and concentrated to yield the corresponding naphthylbutanoic acid.

-

Cyclization: The naphthylbutanoic acid (1.0 eq) is treated with polyphosphoric acid (PPA) or concentrated sulfuric acid and heated to 120-150 °C for 2-4 hours. The reaction mixture is then cooled and poured into ice water. The precipitated solid is filtered, washed with water, and dried to afford the tetracyclic ketone (a phenanthrone precursor).

-

Aromatization: The tetracyclic ketone is subjected to dehydrogenation using a catalyst such as selenium or palladium on carbon at high temperatures (250-300 °C) to yield the corresponding phenanthrone derivative.

Logical Workflow for Haworth Synthesis

Caption: Workflow of the Haworth synthesis for phenanthrone derivatives.

Bardhan-Sengupta Synthesis

The Bardhan-Sengupta synthesis is another classical route that involves the cyclodehydration of a cyclohexanol (B46403) derivative.[1]

Experimental Protocol: Bardhan-Sengupta Synthesis of Octahydrophenanthrene

-

Condensation: Ethyl cyclohexanone-2-carboxylate (1.0 eq) is treated with potassium metal in dry benzene (B151609) to form the potassium enolate. To this, β-phenylethyl bromide (1.1 eq) is added, and the mixture is refluxed for 12 hours. After cooling, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is saponified with aqueous potassium hydroxide, followed by acidification with dilute hydrochloric acid to yield the corresponding carboxylic acid, which is then decarboxylated by heating.

-

Reduction: The 2-(β-phenylethyl)cyclohexanone is reduced with sodium in moist ether to afford 2-(β-phenylethyl)cyclohexanol.

-

Cyclodehydration and Dehydrogenation: The cyclohexanol derivative is heated with phosphorus pentoxide (P₂O₅) to effect cyclodehydration, yielding octahydrophenanthrene.[1] Subsequent dehydrogenation with selenium at high temperatures (280–340°C) furnishes phenanthrene.[1]

Bardhan-Sengupta Synthesis Pathway

Caption: Key steps in the Bardhan-Sengupta synthesis of phenanthrene.

Pschorr Cyclization

The Pschorr cyclization is a powerful method for the synthesis of phenanthrenes and their derivatives through an intramolecular radical cyclization of a diazonium salt.[2]

Experimental Protocol: Pschorr Synthesis of Phenanthrene-9-carboxylic Acid

-

Diazotization: α-Phenyl-o-aminocinnamic acid (1.0 eq) is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Radical Cyclization: In a separate flask, a suspension of finely divided copper powder (0.2 eq) in water is prepared. The cold diazonium salt solution is added slowly to the copper suspension. Vigorous evolution of nitrogen gas is observed. After the addition is complete, the mixture is allowed to warm to room temperature and may be heated to 60-80 °C to ensure completion.

-

Workup and Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent like ethyl acetate (B1210297). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure phenanthrene-9-carboxylic acid.

| Starting Material | Product | Catalyst | Yield (%) | Reference |

| α-Phenyl-o-aminocinnamic acid | Phenanthrene-9-carboxylic acid | Copper powder | Moderate | [2] |

Pschorr Cyclization Mechanism

Caption: Mechanistic pathway of the Pschorr cyclization.

Modern Synthetic Methodologies

Modern synthetic methods offer significant advantages in terms of efficiency, functional group tolerance, and milder reaction conditions compared to classical approaches.

Palladium-Catalyzed Domino Reactions

Palladium-catalyzed domino reactions, particularly those involving a Catellani-type sequence, have emerged as powerful tools for the one-pot synthesis of complex phenanthrene derivatives.[3]

Experimental Protocol: Palladium-Catalyzed Synthesis of Phenanthridinones

-

Reaction Setup: To a dried Schlenk tube, add 2-bromobenzamide (B1207801) (1.0 eq, 0.5 mmol), o-bromobenzoic acid (1.5 eq, 0.75 mmol), cesium carbonate (Cs₂CO₃, 1.0 eq, 0.5 mmol), triphenylphosphine (B44618) (PPh₃, 0.2 eq, 0.1 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.1 eq, 0.05 mmol).

-

Reaction Execution: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon). Add anhydrous N,N-dimethylformamide (DMF, 4.0 mL). The reaction mixture is then stirred at 120 °C for 10 hours.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired phenanthridinone.

| Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromobenzamide | 2-Bromobenzoic acid | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | DMF | 120 | 10 | 59-88 | [3] |

| Aryl Iodide | ortho-Bromobenzoyl chloride | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | DMF | 105 | 10 | up to 98 | [3] |

Palladium-Catalyzed Domino Synthesis of Phenanthridinones

Caption: Catalytic cycle for palladium-catalyzed phenanthridinone synthesis.

Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a green and efficient strategy for the synthesis of phenanthrene derivatives under mild conditions.

Experimental Protocol: Visible-Light Photocatalyzed Synthesis of Phenanthrenes from α-Bromochalcones

-

Reaction Setup: In a reaction vial, dissolve the α-bromochalcone (1.0 eq), a photocatalyst such as fac-[Ir(ppy)₃] (1-5 mol%), and a base (e.g., DBU or Et₃N) in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).

-

Irradiation: The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.

-

Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired phenanthrene derivative.

| Substrate | Photocatalyst | Base | Solvent | Time (h) | Yield (%) | Reference |

| α-Bromochalcones | fac-[Ir(ppy)₃] | DBU | CH₃CN | 12-24 | High | [4] |

| 2-Isocyanobiphenyls | Rose Bengal | DBU | MeCN/H₂O | 5 | Moderate-Good | [5] |

Photocatalytic Synthesis of Phenanthrenes

References

- 1. ias.ac.in [ias.ac.in]

- 2. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of the Pschorr Synthesis to the Preparation of Certain ... - Russell Bliss Akin - Google Books [books.google.com.sg]

The Multifaceted Biological Activities of Phenanthrenones: A Technical Guide for Researchers

Introduction

Phenanthrenones, a class of polycyclic aromatic hydrocarbons derived from the phenanthrene (B1679779) core, have emerged as a significant area of interest in medicinal chemistry and drug development.[1][2][3][4] These compounds, isolated from various natural sources, particularly the Orchidaceae family, have demonstrated a broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of the current understanding of the biological activities of phenanthrenones, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key biological assays and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this promising field.

Anticancer Activity

Phenanthrene derivatives have shown notable cytotoxic effects against a variety of cancer cell lines.[5][6] Their planar structure is thought to enable intercalation between DNA base pairs, and they may also inhibit enzymes crucial for DNA synthesis, leading to the induction of apoptosis in tumor cells.[5][6]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various phenanthrenone derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | A549 (Lung) | 6.86 ± 0.71 | [7] |

| Compound 1 | BEAS-2B (Normal Lung) | 15.22 ± 1.62 | [7] |

| Compound 2 | A549 (Lung) | < 10 | [7] |

| Compound 3 | U-87 MG (Glioblastoma) | 19.91 ± 4.28 | [8] |

| Compound 4 | A549 (Lung) | < 10 | [7] |

| Compound 6 | A549 (Lung) | < 10 | [7] |

| Compound 7 | A549 (Lung) | < 10 | [7] |

| Compound 8 | A549 (Lung) | < 10 | [7] |

| Compound 9 | U-87 MG (Glioblastoma) | 17.07 ± 3.72 | [8] |

| Compound 13 | A549 (Lung) | < 10 | [7] |

| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol (5a) | H460 (Large-cell lung) | 11.6 | [9] |

| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9) | H460 (Large-cell lung) | 6.1 | [9] |

| Chrysotoxene | HepG2 (Liver) | 19.64 | [6] |

| Confusarin | HI-60 (Leukemia) | 18.95 ± 0.70 | [6] |

| Confusarin | THP-1 (Leukemia) | 11.51 ± 0.12 | [6] |

| Shancidin | SMMC-7721 (Liver) | 12.57 ± 0.90 | [10] |

| Shancidin | A549 (Lung) | 18.21 ± 0.93 | [10] |

| Shancidin | MGC80-3 (Gastric) | 11.60 ± 0.75 | [10] |

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines.

Signaling Pathways in Anticancer Activity

This compound derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The Akt and MEK/ERK pathways are significantly implicated in the antiproliferative effects of some phenanthrenones, while the Bcl-2/Bax signaling cascade is involved in promoting apoptosis.[11]

Caption: Anticancer signaling pathways modulated by phenanthrenones.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][12][13][14]

Materials:

-

96-well microplate

-

MTT solution (5 mg/mL in PBS)[12]

-

Dimethyl sulfoxide (B87167) (DMSO)[14]

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14][15]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[14] Incubate for 2-4 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[10][16][17]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of this compound derivatives is often assessed by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |

| 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside | RAW264.7 | 0.7 - 41.5 | [17] |

| 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthrene | RAW264.7 | 0.7 - 41.5 | [17] |

| Coelonin | Mouse peritoneal macrophages | Dose-dependent inhibition | [10] |

| Shancidin | Mouse peritoneal macrophages | Dose-dependent inhibition | [10] |

Table 2: Inhibition of Nitric Oxide Production by this compound Derivatives.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of phenanthrenones are largely attributed to their ability to suppress the activation of the NF-κB and MAPK signaling pathways.[16][17][18] These pathways are critical regulators of the expression of pro-inflammatory genes, including iNOS and various cytokines.[18]

Caption: Anti-inflammatory signaling pathways modulated by phenanthrenones.

Experimental Protocol: Nitric Oxide Production Assay

This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation.[15][19][20]

Materials:

-

RAW 264.7 macrophage cells

-

24-well or 96-well plates

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)[19]

-

Sodium nitrite (B80452) (for standard curve)

-

Cell culture medium (e.g., DMEM)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well (5 x 10^5 cells/well) or 96-well (5 x 10^4 cells/well) plate and incubate for 12-24 hours.[15][20]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.[15][21]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[15][21]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50-100 µL of the supernatant with an equal volume of Griess reagent in a 96-well plate and incubate at room temperature for 10-15 minutes.[15][19]

-

Absorbance Measurement: Measure the absorbance at 540-550 nm.[15]

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Antimicrobial Activity

Several this compound derivatives have exhibited activity against a range of pathogenic microorganisms, including drug-resistant strains.[14][18]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of phenanthrenones is typically determined by their minimum inhibitory concentration (MIC).

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Blestriacin | Staphylococcus aureus (including MRSA) | 2 - 4 | [14] |

| Isolated Phenanthrenes | Pseudomonas aeruginosa | 160 | [18] |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[10][16][17][22]

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

96-well microplate

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[10] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[22]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).

Neuroprotective Activity

Certain phenanthrenones have shown promise in protecting neuronal cells from damage induced by factors such as oxidative stress.[15][23]

Signaling Pathways in Neuroprotective Activity

The neuroprotective effects of some phenanthrenes are associated with the upregulation of the Nrf2-mediated antioxidant response, leading to increased expression of cytoprotective enzymes like heme oxygenase-1 (HO-1).[15]

Caption: Neuroprotective signaling pathway involving Nrf2 activation.

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Toxicity

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress.[2][8][9][24]

Materials:

-

HT22 mouse hippocampal cells

-

96-well plate

-

L-Glutamic acid

-

MTT solution

-

Cell culture medium

Procedure:

-

Cell Seeding: Plate HT22 cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere for 24 hours.[2]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.[24]

-

Glutamate (B1630785) Induction: Add L-glutamic acid to the wells to a final concentration of 2-10 mM to induce excitotoxicity.[2][24]

-

Incubation: Incubate the plate for 24 hours at 37°C.[2]

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 1.3.

Phenanthrenones represent a versatile class of natural products with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, coupled with an increasing understanding of their mechanisms of action, make them attractive lead compounds for drug discovery and development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these remarkable molecules. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound derivatives is warranted to advance these promising compounds towards clinical applications.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rb2 suppresses the glutamate-mediated oxidative stress and neuronal cell death in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchhub.com [researchhub.com]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Functionalization of the Phenanthrenone Core for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The phenanthrenone core, a tricyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry. Its rigid structure and susceptibility to a variety of chemical modifications make it an attractive starting point for the development of novel therapeutic agents. This guide provides an in-depth overview of the functionalization of the this compound core, including detailed experimental protocols, quantitative data on the biological activities of its derivatives, and an exploration of the signaling pathways they modulate.

I. Synthesis and Core Functionalization Strategies

The strategic modification of the this compound scaffold is crucial for tuning its physicochemical properties and biological activity. Key functionalization approaches include palladium-catalyzed cross-coupling reactions for the introduction of aryl and other substituents, C-H activation for direct and efficient bond formation, and classical reactions such as bromination and nucleophilic additions to the carbonyl group.

Palladium-Catalyzed Synthesis of Phenanthrene (B1679779) Derivatives

A powerful method for the synthesis of substituted phenanthrene cores, which can be subsequently oxidized to phenanthrenones, involves a palladium-catalyzed domino one-pot reaction. This approach utilizes readily available starting materials and offers a high degree of functional group tolerance.[1][2]

Experimental Protocol: Palladium/Norbornadiene-Catalyzed Domino Reaction [1]

A dried round-bottomed flask is charged with an aryl iodide (1.0 equiv), an ortho-bromobenzoyl chloride (1.2 equiv), norbornadiene (2.0 equiv), Pd(OAc)₂ (5 mol %), triphenylphosphine (B44618) (12.5 mol %), and Cs₂CO₃ (2.25 equiv) in DMF. The mixture is stirred at 105 °C under a nitrogen atmosphere for 10 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and brine, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

| Entry | Aryl Iodide | ortho-Bromobenzoyl Chloride | Product | Yield (%) |

| 1 | 2-Iodotoluene | 2-Bromobenzoyl chloride | 1-Methylphenanthrene | 98 |

| 2 | 4-Iodoanisole | 2-Bromobenzoyl chloride | 3-Methoxyphenanthrene | 95 |

| 3 | 1-Iodo-4-nitrobenzene | 2-Bromobenzoyl chloride | 3-Nitrophenanthrene | 75 |

| 4 | 2-Iodotoluene | 2-Bromo-4,5-dimethoxybenzoyl chloride | 2,3-Dimethoxy-8-methylphenanthrene | 88 |

Table 1: Substrate scope and yields for the palladium-catalyzed synthesis of phenanthrene derivatives.[1][2]

C-H Arylation of the Phenanthrene Core

Direct C-H arylation is an atom-economical method for the functionalization of the phenanthrene core. Palladium-catalyzed C-H arylation of phenanthrene with trimethylphenylsilane has been shown to occur with high regioselectivity.[3] Computational studies have elucidated the mechanism, highlighting the triple role of o-chloranil as a ligand, oxidant, and base.[3]

Bromination of the this compound Core

Bromination of the phenanthrene skeleton provides a versatile handle for further functionalization through cross-coupling reactions. A common procedure involves the reaction of phenanthrene with bromine in a suitable solvent.

Experimental Protocol: Bromination of Phenanthrene [4]

Pure phenanthrene is dissolved in dry carbon tetrachloride in a three-necked flask equipped with a dropping funnel, reflux condenser, and a stirrer. The mixture is heated to a gentle reflux with stirring, and bromine is added dropwise over several hours. After the addition is complete, the mixture is stirred at reflux for an additional two hours. The solvent is then removed by distillation under reduced pressure. The crude 9-bromophenanthrene (B47481) is purified by distillation and recrystallization from ethanol. The yield of recrystallized 9-bromophenanthrene is typically around 60%.[4]

Reactions at the Carbonyl Group

The ketone functionality of the this compound core is a key site for modifications, including nucleophilic additions and Wittig reactions.

Nucleophilic Addition of Grignard Reagents: Grignard reagents readily add to the carbonyl group of this compound to form tertiary alcohols.[5][6][7][8] The reaction typically involves the slow addition of the Grignard reagent to a solution of the this compound in an ethereal solvent, followed by an acidic workup.

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group of this compound into an alkene.[9][10][11][12][13] This reaction involves the treatment of the this compound with a phosphorus ylide, which is typically generated in situ from a phosphonium (B103445) salt and a strong base.

Experimental Protocol: Wittig Reaction with 9-Anthraldehyde (B167246) (as a model for this compound) [9][11]

To a stirred mixture of 9-anthraldehyde and benzyltriphenylphosphonium (B107652) chloride in dichloromethane, a 50% aqueous solution of sodium hydroxide (B78521) is added dropwise. The reaction is stirred vigorously for 30 minutes. The product is then precipitated by the addition of a 1:1 mixture of 1-propanol (B7761284) and distilled water and collected by vacuum filtration. The crude product is recrystallized from 1-propanol.

II. Biological Activity and Drug Development Potential

This compound derivatives have emerged as promising candidates in drug discovery, exhibiting a range of biological activities, most notably anticancer properties.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of functionalized phenanthrene and phenanthridinone derivatives against various human cancer cell lines. The introduction of different substituents on the this compound core allows for the fine-tuning of their potency and selectivity.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Aminobenzylnaphthol derivative 102 | HeLa (Cervical Cancer) | < 100 (Topoisomerase I inhibition) | [14] |

| Aminobenzylnaphthol derivative 103 | HeLa (Cervical Cancer) | < 100 (Topoisomerase I inhibition) | [14] |

| Aminobenzylnaphthol derivative 104 | HeLa (Cervical Cancer) | < 100 (Topoisomerase I inhibition) | [14] |

| Pyrazole-linked benzothiazole–naphthol 4j | HeLa (Cervical Cancer) | 4.63 | [14] |

| Pyrazole-linked benzothiazole–naphthol 4k | HeLa (Cervical Cancer) | 5.54 | [14] |

| Pyrazole-linked benzothiazole–naphthol 4l | HeLa (Cervical Cancer) | 4.98 | [14] |

| Phenanthridinone derivative 8a | MCF-7 (Breast Cancer) | 0.28 | [15][16] |

| Phenanthridinone derivative 8a | PC3 (Prostate Cancer) | 0.52 | [15][16] |

| Phenanthridinone derivative 8a | Hela (Cervical Cancer) | 0.45 | [15][16] |

| Phenanthridinone derivative 8a | A549 (Lung Cancer) | 0.61 | [15][16] |

| Phenanthridinone derivative 8a | HepG2 (Liver Cancer) | 0.73 | [15][16] |

Table 2: In vitro anticancer activity of selected phenanthrene and phenanthridinone derivatives.

III. Signaling Pathway Modulation

A key aspect of understanding the therapeutic potential of this compound derivatives lies in elucidating their mechanism of action at the molecular level. Several studies have implicated the PI3K/Akt/mTOR signaling pathway as a critical target for various anticancer agents, including indole (B1671886) compounds which share some structural similarities with phenanthrene derivatives.[17][18][19] This pathway plays a central role in regulating cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[20][21][22][23][24]

Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

The diagram illustrates how growth factor signaling activates PI3K, leading to the phosphorylation of PIP2 to PIP3. PIP3 recruits and activates Akt through phosphorylation by PDK1 and mTORC2. Activated Akt then promotes cell survival and inhibits apoptosis. This compound derivatives can potentially exert their anticancer effects by inhibiting key components of this pathway, such as Akt, thereby promoting apoptosis in cancer cells.

IV. Experimental and Logical Workflows

A systematic approach is essential for the discovery and development of novel drugs based on the this compound core. The following workflow outlines the key stages from initial synthesis to preclinical evaluation.

Caption: A logical workflow for this compound-based drug discovery.

This workflow begins with the synthesis of a library of functionalized this compound derivatives. These compounds then undergo in vitro biological screening to identify active "hits." Promising hits are subjected to lead optimization through structure-activity relationship (SAR) studies to improve their potency and selectivity. Optimized leads are then evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and their mechanism of action is investigated. Finally, the most promising candidates are tested for in vivo efficacy in animal models before being considered for preclinical development.

Conclusion

The this compound core structure provides a versatile and promising platform for the development of new therapeutic agents. Through a combination of modern synthetic methodologies, comprehensive biological evaluation, and a deep understanding of their interactions with key cellular signaling pathways, researchers can unlock the full potential of this privileged scaffold in the ongoing quest for novel and effective drugs. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals engaged in this exciting area of research.

References

- 1. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction [beilstein-journals.org]

- 3. C-H Arylation of Phenanthrene with Trimethylphenylsilane by Pd/o-Chloranil Catalysis: Computational Studies on the Mechanism, Regioselectivity, and Role of o-Chloranil. | Semantic Scholar [semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. d.web.umkc.edu [d.web.umkc.edu]

- 12. researchgate.net [researchgate.net]

- 13. www1.udel.edu [www1.udel.edu]

- 14. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 19. researchgate.net [researchgate.net]

- 20. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. genscript.com [genscript.com]

- 22. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Rising Promise of Phenanthrenones: A Technical Guide to Discovery and Development

A deep dive into the burgeoning class of phenanthrenone compounds reveals a treasure trove of therapeutic potential. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery, synthesis, and biological evaluation of novel phenanthrenones, with a focus on their promising applications in oncology and beyond.

Phenanthrenes and their oxidized derivatives, phenanthrenones, represent a significant class of polycyclic aromatic hydrocarbons that have garnered substantial interest in medicinal chemistry. Naturally occurring in various plant families, most notably Orchidaceae, these compounds have demonstrated a wide spectrum of biological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial effects. The unique three-ring phenanthrene (B1679779) scaffold allows for diverse chemical modifications, making it an attractive backbone for the development of novel therapeutic agents. This guide will delve into the technical aspects of this compound discovery, from isolation and synthesis to the elucidation of their mechanisms of action.

From Orchid to Oncology: Isolation and Synthesis of Novel Phenanthrenones

The Orchidaceae family is a particularly rich source of phenanthrene compounds, with over 400 unique structures isolated from more than 100 orchid species. Prominent among these are denbinobin (B3416446) and hircinol, which have been extensively studied for their biological activities. The discovery of new this compound derivatives often begins with the extraction and isolation from natural sources.

In addition to natural product isolation, chemical synthesis provides a powerful avenue for creating novel this compound analogues with potentially enhanced therapeutic properties. Various synthetic strategies have been developed to construct the phenanthrene core and introduce diverse functional groups. A novel and efficient one-pot domino reaction catalyzed by palladium/norbornadiene has been reported for the synthesis of phenanthrene derivatives from aryl iodides and ortho-bromobenzoyl chlorides. This method offers high reactivity, shorter reaction times, and good yields, facilitating the generation of compound libraries for biological screening.

Experimental Workflow for this compound Discovery

Biological Activities and Therapeutic Potential

A significant body of research has focused on the cytotoxic effects of this compound compounds against a variety of cancer cell lines. Their potential as anticancer agents is a major driver of research in this area.

Quantitative Data on Cytotoxic Activity

The cytotoxic activity of this compound compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Calanquinone A | A549 (Lung) | 0.08 | |

| Calanquinone A | MCF-7 (Breast) | 0.89 | |

| Denbinobin | A549 (Lung) | 0.35 | |

| Denbinobin | MCF-7 (Breast) | 1.22 | |

| 5-OAc-Calanquinone A | A549 (Lung) | 0.16 | |

| 5-OAc-Calanquinone A | MCF-7 (Breast) | 1.66 | |

| 5-OAc-Denbinobin | A549 (Lung) | 0.42 | |

| 5-OAc-Denbinobin | MCF-7 (Breast) | 1.34 |

Elucidating the Mechanism of Action: Targeting Key Signaling Pathways

Understanding the molecular mechanisms by which phenanthrenones exert their biological effects is crucial for their development as therapeutic agents. Some this compound compounds have been found to act as topoisomerase II inhibitors. Topoisomerase II is an essential enzyme involved in DNA replication and transcription, making it a well-established target for cancer chemotherapy.

Signaling Pathway of Topoisomerase II Inhibition

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments in this compound discovery.

Synthesis of Phenanthrene Derivatives via Palladium/Norbornadiene-Catalyzed Domino Reaction[5]

Materials:

-

Aryl iodide

-

ortho-Bromobenzoyl chloride

-

Norbornadiene

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., PPh3)

-

Base (e.g., K2CO3)

-

Solvent (e.g., Toluene)

-

Nitrogen atmosphere

Procedure:

-

To a dried reaction vessel under a nitrogen atmosphere, add the aryl iodide (1.0 mmol), ortho-bromobenzoyl chloride (1.2 mmol), norbornadiene (1.5 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).

-

Add the anhydrous solvent (5 mL) to the reaction vessel.

-

Stir the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired this compound derivative.

Cytotoxicity Evaluation using the MTT Assay[2]

Materials:

-

Cancer cell lines

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

This compound compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Future Directions and Conclusion

The discovery of novel this compound compounds continues to be a vibrant area of research with significant therapeutic promise. Future efforts will likely focus on the synthesis of more complex and diverse analogues, the exploration of new biological targets, and the use of advanced computational methods to guide drug design. The development of structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds. As our understanding of the biological activities and mechanisms of action of phenanthrenones deepens, these versatile molecules hold the potential to be developed into the next generation of therapeutic agents for a range of diseases, most notably cancer.

Phenanthrenone Derivatives: A Technical Guide to Their Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Phenanthrenone derivatives, a class of polycyclic aromatic hydrocarbons, have emerged as a significant scaffold in medicinal chemistry. Their rigid, planar structure allows for diverse functionalization, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their applications as anticancer and anti-inflammatory agents.

Anticancer Applications of this compound Derivatives

This compound derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[1] Their planar structure facilitates intercalation between DNA base pairs, and they can inhibit enzymes crucial for DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2]

Mechanism of Action: Inhibition of Pim Kinases

A key mechanism through which certain this compound derivatives exert their anticancer effects is the inhibition of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][3] These kinases are frequently overexpressed in various cancers and play a crucial role in cell survival, proliferation, and resistance to apoptosis.[3][4] By inhibiting Pim kinases, this compound derivatives can disrupt these oncogenic signaling pathways.[1][3]

Quantitative Data: Cytotoxicity of this compound Derivatives

The cytotoxic activity of various this compound and phenanthrene (B1679779) derivatives against different cancer cell lines is summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound Name/Number | Cancer Cell Line | IC50 (µM) | Reference |

| Calanquinone A (6a) | Various human cancer cell lines | 0.08 - 1.66 µg/mL | [5] |

| Denbinobin (6b) | Various human cancer cell lines | 0.08 - 1.66 µg/mL | [5] |

| 5-OAc-calanquinone A (7a) | Five human cancer cell lines | 0.16 - 1.66 µg/mL | [5] |

| 5-OAc-denbinobin (7b) | Five human cancer cell lines | 0.16 - 1.66 µg/mL | [5] |

| T26 | Human pancreatic cancer cell lines | Not specified | [1][3] |

| PBT-1 | Various cancer cells | Not specified | [2][6] |

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

This compound derivative stock solution (dissolved in DMSO)

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Applications of this compound Derivatives

This compound derivatives have also demonstrated significant anti-inflammatory properties.[7][8][9] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[7][8][9][10][11]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][6][7][9][11] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[2][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[9] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9] this compound derivatives can interfere with this pathway, often by preventing the degradation of IκBα.[9]

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives

The inhibitory effects of various phenanthrene derivatives on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells are presented below.

| Compound Number | IC50 for NO Inhibition (µM) | Reference |

| Compound 10 | 37.26 | [9] |

| Compound 11 | 5.05 | [9] |

| Compound 17 | 20.31 | [9] |

| Compounds 1-4, 7-13 | 9.6 - 35.7 | [10] |

| Various Phenanthrenes | 0.7 - 41.5 | [7] |

Experimental Protocols

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

This compound derivative stock solution

-

Lipopolysaccharide (LPS)

-

Complete cell culture medium

-

Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells and LPS only (positive control) and cells alone (negative control).

-

Incubation: Incubate the plates for 24 hours.

-

Griess Reaction: Collect the cell culture supernatants. Add an equal volume of Griess reagent to each supernatant in a new 96-well plate.

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in each sample from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted into the cell culture medium.

Materials:

-

RAW 264.7 macrophage cells

-

This compound derivative stock solution

-

LPS

-

Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

-

96-well ELISA plates

-

Wash buffer

-

Microplate reader

Procedure:

-

Cell Treatment and Supernatant Collection: Follow steps 1-4 of the NO production inhibition assay. Collect the cell culture supernatants.

-

ELISA Protocol: Follow the manufacturer's instructions for the TNF-α ELISA kit. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody. b. Block the plate to prevent non-specific binding. c. Add the cell culture supernatants and TNF-α standards to the wells. d. Add the biotin-conjugated detection antibody. e. Add streptavidin-horseradish peroxidase (HRP) conjugate. f. Add the substrate solution, which will produce a color change in the presence of HRP. g. Stop the reaction with the stop solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in the samples from the standard curve.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methods. A common approach involves the cyclization of precursor molecules.

General Synthetic Workflow

Detailed Synthetic Protocol: Example Synthesis

The following is a generalized protocol for the synthesis of a this compound derivative via a palladium-catalyzed domino reaction.

Materials:

-

Aryl iodide

-

ortho-bromobenzoyl chloride

-

Norbornadiene

-

Palladium acetate (B1210297) (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Cesium carbonate (Cs2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a dried round-bottom flask under a nitrogen atmosphere, combine the aryl iodide, ortho-bromobenzoyl chloride, norbornadiene, Pd(OAc)2, PPh3, and Cs2CO3 in DMF.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 105 °C) for a specified time (e.g., 10 hours).

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Conclusion

This compound derivatives represent a promising class of compounds in medicinal chemistry with potent anticancer and anti-inflammatory activities. Their mechanisms of action often involve the modulation of key signaling pathways such as the Pim kinase and NF-κB pathways. The synthetic versatility of the this compound scaffold allows for the generation of diverse analogs with optimized pharmacological properties. Further research and development of these compounds may lead to the discovery of novel therapeutic agents for the treatment of cancer and inflammatory diseases.

References

- 1. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New phenanthrene derivatives with nitric oxide inhibitory and radical-scavenging activities from Pholidota imbricata Hook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric oxide production inhibition and mechanism of phenanthrene analogs in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenanthrenes from Dendrobium nobile and their inhibition of the LPS-induced production of nitric oxide in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 9-phenanthranilamide derivatives and the study of anti-inflammatory, antioxidant and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Phenanthrenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrenone, a ketone derivative of the polycyclic aromatic hydrocarbon phenanthrene (B1679779), represents a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of a carbonyl group to the phenanthrene scaffold alters its electronic properties and reactivity, opening avenues for diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound isomers, with a focus on their synthesis, spectroscopic characterization, and emerging roles in drug discovery and development. The information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing class of molecules.

Physical and Chemical Properties

The properties of this compound are isomer-dependent, with variations in melting point, boiling point, and solubility influenced by the position of the carbonyl group. While data for all isomers is not exhaustively available, this section summarizes the known physical and chemical characteristics, with a primary focus on the most studied isomer, 9,10-phenanthrenequinone, and available data for other this compound congeners.

Data Presentation: Physical Properties of this compound and Related Compounds

| Property | 9,10-Phenanthrenequinone | 9-Phenanthrenol (precursor to 9-phenanthrenone) | Phenanthrene (Parent Compound) |

| Molecular Formula | C₁₄H₈O₂ | C₁₄H₁₀O | C₁₄H₁₀ |

| Molecular Weight | 208.22 g/mol [1][2] | 194.23 g/mol [3] | 178.23 g/mol [4] |

| Appearance | Orange-red crystals[1] | Brown solid | Colorless crystalline solid[4] |

| Melting Point | 206-207 °C[1] | 139-143 °C | 98-100 °C |

| Boiling Point | ~360 °C[1] | Not available | 340 °C |

| Density | 1.405 g/cm³ at 22 °C[1] | Not available | 1.063 g/mL at 25 °C |

| Solubility in Water | 0.4 mg/mL[1] | Insoluble | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol, ethylene (B1197577) glycol methyl ether[1] | Soluble in chloroform, DMSO, methanol (B129727) (all slightly) | Soluble in alcohol, benzene, toluene, glacial acetic acid |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound isomers. The following tables summarize key spectroscopic data for 9,10-phenanthrenequinone and related precursor/parent compounds.

Table 2: 1H NMR Spectroscopic Data (CDCl₃, δ in ppm) [5]

| Compound | H-1, H-8 | H-2, H-7 | H-3, H-6 | H-4, H-5 |

| 9,10-Phenanthrenequinone | 8.20 (dd) | 7.80 (td) | 7.50 (td) | 8.05 (dd) |

| 9-Phenanthrenol | 8.66 | 7.68 | 7.52 | 8.58 |

| Phenanthrene | 7.92 (d) | 7.62 (t) | 7.62 (t) | 8.72 (d) |

Table 3: 13C NMR Spectroscopic Data (CDCl₃, δ in ppm) [5]

| Compound | C-1, C-8 | C-2, C-7 | C-3, C-6 | C-4, C-5 | C-4a, C-4b | C-8a, C-10a | C-9, C-10 |

| 9,10-Phenanthrenequinone | 130.5 | 129.5 | 136.5 | 124.0 | 130.0 | - | 180.0 |

| 9-Phenanthrenol | 122.6 | 126.8 | 127.0 | 122.4 | 125.6 | 131.6 | 149.6 (C-9), 106.2 (C-10) |

| Phenanthrene | 128.7 | 126.7 | 126.7 | 122.7 | 132.1 | - | 128.7 |

Table 4: IR Spectroscopic Data (cm⁻¹)

| Compound | C=O Stretch | C=C Aromatic Stretch | C-H Aromatic Stretch | O-H Stretch |

| 9,10-Phenanthrenequinone | ~1675 (s) | ~1600, 1580 (m) | ~3060 (w) | - |

| 9-Phenanthrenol | - | ~1610, 1590 (m) | ~3050 (w) | ~3550 (br, s) |

| Phenanthrene | - | ~1600, 1580 (m) | ~3050 (w) | - |

Table 5: UV-Vis Spectroscopic Data (in Ethanol)

| Compound | λmax (nm) (log ε) |

| 9,10-Phenanthrenequinone | 258 (4.6), 330 (3.8), 410 (3.2) |

| Phenanthrene | 251 (4.8), 293 (4.2), 346 (2.5) |

Experimental Protocols

Synthesis of 9,10-Phenanthrenequinone from Phenanthrene[6]

This protocol details the oxidation of phenanthrene to 9,10-phenanthrenequinone using chromic acid.

Materials:

-

Phenanthrene

-

Chromic acid (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Three-necked flask, reflux condenser, mechanical stirrer, dropping funnel, Büchner funnel

Procedure:

-

In a 3-L three-necked flask, combine 100 g of phenanthrene, 210 g of chromic acid, and 1 L of water.

-

With stirring, slowly add 450 mL of concentrated sulfuric acid from a dropping funnel at a rate that maintains gentle boiling.

-

After the addition is complete, add a mixture of 210 g of chromic acid in 250 mL of water and 250 mL of concentrated sulfuric acid. Reflux the mixture for 30 minutes.

-

Cool the reaction mixture to room temperature and pour it into an equal volume of water. Chill to 10 °C.

-

Collect the crude precipitate by suction filtration and wash thoroughly with cold water.

-

Triturate the precipitate with boiling water to remove diphenic acid, then with hot 40% sodium bisulfite solution.

-

Combine the sodium bisulfite filtrates and cool to 5 °C. Collect the precipitated bisulfite addition product.

-

Disperse the precipitate in water and add a saturated solution of sodium carbonate with stirring to liberate the 9,10-phenanthrenequinone.

-

Collect the orange product by suction filtration, wash with cold water, and dry.

-

The product can be further purified by recrystallization from 95% ethanol.

Biological Activity and Drug Development Potential

Phenanthrene derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and enzyme inhibitory effects.[6][7][8] The cytotoxic properties of phenanthrenes are often attributed to their ability to intercalate with DNA and inhibit enzymes crucial for cancer cell survival.[6]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of phenanthrene derivatives against various cancer cell lines.[9][10][11] For instance, certain phenanthrenequinones have shown significant potency against breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549) cell lines.[10][11] The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Enzyme Inhibition

Phenanthrene derivatives have been investigated as inhibitors of various enzymes. For example, some have shown inhibitory activity against α-glucosidase, suggesting potential applications in the management of diabetes.[12] Others have been identified as inhibitors of inducible nitric oxide synthase (iNOS), highlighting their anti-inflammatory potential.[13]

Signaling Pathways

The biological effects of phenanthrenones and their derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Phenanthrene and its derivatives are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[7][14] Activation of AhR can lead to the induction of cytochrome P450 enzymes, which are involved in both the detoxification and metabolic activation of these compounds.[6][7]

PI3K/Akt and NF-κB Signaling Pathways

Phenanthrene has been shown to induce inflammatory responses in lung cells by activating the PI3K/Akt and NF-κB signaling pathways.[7] This activation leads to the production of pro-inflammatory cytokines. The inhibition of these pathways is a key target for anti-inflammatory drug development, and some phenanthrene derivatives have shown promise in this area.[15]

Experimental Workflow for Anticancer Activity Evaluation

A typical workflow for evaluating the anticancer potential of newly synthesized this compound derivatives involves a series of in vitro assays to determine cytotoxicity, effects on the cell cycle, and the induction of apoptosis.

Conclusion

Phenanthrenones represent a versatile class of compounds with a rich chemical landscape and significant potential for applications in drug discovery and materials science. While research has provided valuable insights into the properties and activities of some derivatives, particularly 9,10-phenanthrenequinone, a comprehensive understanding of the full spectrum of this compound isomers is still evolving. Further investigation into the synthesis, characterization, and biological evaluation of a wider range of this compound analogues is warranted to fully unlock their therapeutic potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9(10H)-Phenanthrenone | C14H10O | CID 12314136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-PHENANTHROL(484-17-3) 1H NMR [m.chemicalbook.com]

- 6. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl hydrocarbon receptor protein and Cyp1A1 gene induction by LPS and phenanthrene in Atlantic cod (Gadus morhua) head kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, properties, and application of this compound: an undeveloped building block and a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Four Novel Phenanthrene Derivatives with α-Glucosidase Inhibitory Activity from Gastrochilus bellinus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenanthrenoids from Juncus acutus L., new natural lipopolysaccharide-inducible nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenanthrene, but not its isomer anthracene, effectively activates both human and mouse nuclear receptor constitutive androstane receptor (CAR) and induces hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of Phenanthrenone: A Technical Guide to CAS Numbers and Safety Data

For researchers, scientists, and professionals in drug development, precise chemical identification and comprehensive safety data are paramount for ensuring laboratory safety and experimental accuracy. The term "phenanthrenone" can be ambiguous, as it may refer to various ketones derived from the phenanthrene (B1679779) scaffold. This guide clarifies the specific chemical identities, CAS numbers, and critical safety information for common this compound derivatives to support safe and effective research.

Clarification of "this compound"

The initial query for "this compound" often leads to information about phenanthrene (CAS No. 85-01-8) , a polycyclic aromatic hydrocarbon, which is a different chemical entity.[1][2][3][4][5][6][7] The "-one" suffix indicates the presence of a ketone functional group. Therefore, "this compound" correctly refers to a phenanthrene molecule containing one or more carbonyl groups. The most common and well-documented of these are 9,10-phenanthrenequinone and various isomers of hydroxyphenanthrene (phenanthrols), which can exist in tautomeric equilibrium with this compound forms. This guide will focus on the most prominent and commercially available of these derivatives.

9,10-Phenanthrenequinone

Also known as phenanthrene-9,10-dione, this is a common derivative of phenanthrene.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₈O₂ | [8][9] |

| Molecular Weight | 208.21 g/mol | [8][9][10] |

| Appearance | Solid | [9] |

| Melting Point | 209 - 212 °C | [9] |

| Boiling Point | >360 °C | [9] |

| Flash Point | 245 °C (open cup) | [9] |

| Water Solubility | 7.5 mg/L | [9] |

Safety and Toxicity Data

| Hazard Statement | Classification | Source |

| H319 | Causes serious eye irritation (Category 2A) | [10][11] |

| H400 | Very toxic to aquatic life (Acute Hazard, Category 1) | [10][11] |

| H315 | Causes skin irritation (Category 2) | [11] |

| H335 | May cause respiratory irritation (Single Exposure, Category 3) | [11] |

| H341 | Suspected of causing genetic defects (Category 2) | [11] |

| H351 | Suspected of causing cancer (Category 2) | [11] |

Experimental Protocols and Handling

Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[9][11]

-

Use only outdoors or in a well-ventilated area.

-

Obtain special instructions before use.[11]

-

Wear protective gloves, eye protection, and face protection.[10]

Storage:

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

Emergency Procedures:

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[9][10]

-

IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[11]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]

9-Phenanthrol

Also known as 9-hydroxyphenanthrene, this compound is an alcohol derivative of phenanthrene and can be considered a tautomer of a this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O | [13] |

| Molecular Weight | 194.23 g/mol | [12][13] |

| Appearance | Brown Powder Solid | |

| Melting Point | 139 - 143 °C | [14] |

Safety and Toxicity Data

| Hazard Statement | Classification | Source |

| H315 | Causes skin irritation | [12] |

| H319 | Causes serious eye irritation | [12] |

| H335 | May cause respiratory irritation | [12] |

Experimental Protocols and Handling

Handling:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

Wash hands thoroughly after handling.[12]

-

Use only outdoors or in a well-ventilated area.[12]

-

Wear protective gloves/protective clothing/eye protection/face protection.[12]

Storage:

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[12]

Emergency Procedures:

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[12]

-

IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[12]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[12]

4H-Cyclopenta[def]phenanthren-4-one

This compound is another ketone derivative of phenanthrene.

CAS Number: 5737-13-3[15]

Physical and Chemical Properties

At the time of this writing, detailed, publicly available data on the physical and chemical properties of 4H-Cyclopenta[def]phenanthren-4-one is limited. Researchers should consult the specific supplier's safety data sheet for the most accurate information.

Safety and Toxicity Data

Experimental Protocols and Handling

Given the lack of specific data, the handling, storage, and disposal of 4H-Cyclopenta[def]phenanthren-4-one should follow the precautionary principles outlined for other potentially hazardous solid chemicals. This includes the use of appropriate personal protective equipment (PPE), handling in a ventilated enclosure, and proper waste disposal according to institutional and regulatory guidelines.

Emergency Procedures:

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[15]

-

Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[15]

-

Following eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[15]

-

Following ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[15]

This guide provides a foundational understanding of the CAS numbers and safety data for common this compound derivatives. It is crucial for researchers to always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling any chemical and to adhere to all institutional safety protocols.

References

- 1. Page loading... [guidechem.com]

- 2. Phenanthrene - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PHENANTHRENE | Occupational Safety and Health Administration [osha.gov]

- 7. accustandard.com [accustandard.com]

- 8. scbt.com [scbt.com]

- 9. Phenanthrenequinone - Safety Data Sheet [chemicalbook.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Page loading... [guidechem.com]

- 13. 9-Phenanthrol | C14H10O | CID 10229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

Pioneering Pathways: An In-depth Technical Guide to Early Phenanthrenone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational methodologies for the synthesis of phenanthrenones, a core structural motif in numerous natural products and pharmacologically active compounds. Focusing on seminal, early 20th-century research, this document provides a detailed examination of key synthetic strategies, complete with experimental protocols and quantitative data, to offer a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction

The phenanthrenone skeleton, characterized by a tricyclic aromatic system with a carbonyl functionality, has long been a target of synthetic chemists due to its prevalence in a range of biologically active molecules. Early investigations into the construction of this framework laid the groundwork for many modern synthetic methods. This guide will focus on two of the most significant early approaches: the Pschorr cyclization and the Bradsher reaction, providing a historical and technical perspective on their application to this compound synthesis.

The Pschorr Cyclization for this compound Synthesis

First reported by Robert Pschorr in 1896, the Pschorr reaction is a powerful method for the synthesis of phenanthrene (B1679779) derivatives through the intramolecular cyclization of a diazonium salt.[1] This reaction proceeds via a radical-mediated pathway and can be adapted to produce phenanthrenones by using appropriate precursors.

General Reaction Pathway